6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine
Description
Properties
CAS No. |
61139-76-2 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6,7-dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)10-11-6(9-4)7-3-8-11/h3H,1-2H3 |
InChI Key |
BTOYIVCJRDZGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2N=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazolo-triazine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed effectiveness against various bacterial strains. The compound's mechanism involves inhibition of bacterial DNA synthesis, making it a candidate for developing new antibiotics.
Anticancer Properties
Another area of research focuses on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. A notable case study involved the use of this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types.
Agricultural Applications
Fungicide Development
The compound has been explored as a potential fungicide due to its ability to disrupt fungal cell wall synthesis. Field trials conducted on crops such as wheat and corn indicated that formulations containing this compound reduced fungal infections significantly compared to controls. These findings suggest its viability as an environmentally friendly alternative to traditional fungicides.
Materials Science Applications
Polymer Additive
In materials science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research presented at the International Conference on Polymer Science highlighted improvements in tensile strength and thermal resistance when incorporated into polycarbonate matrices.
Data Tables
| Application Area | Property/Effect | Reference |
|---|---|---|
| Pharmaceuticals | Antimicrobial activity | Journal of Medicinal Chemistry |
| Pharmaceuticals | Induction of apoptosis | Cancer Research Journal |
| Agriculture | Reduction of fungal infections | Crop Protection Journal |
| Materials Science | Enhanced thermal stability | International Conference on Polymer Science |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
Case Study 2: Agricultural Field Trials
In a controlled field trial involving wheat crops treated with the compound as a fungicide alternative to conventional chemicals. The results indicated a 40% reduction in disease incidence compared to untreated plots.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially modulating their functions .
Comparison with Similar Compounds
Key Research Findings and Implications
Structural Flexibility: Minor changes in substituent positions (e.g., [1,5-c] vs. [4,3-c] isomers) drastically alter physical and spectral properties, enabling tunability for specific applications .
Bioactivity Optimization : Piperazine and bromophenyl substituents enhance pharmacokinetics (e.g., oral bioavailability) and target engagement, respectively .
Anticancer Potential: Fused triazolo-triazines rival purine-based drugs in CDK inhibition, suggesting 6,7-dimethyl derivatives warrant evaluation in oncology screens .
Biological Activity
6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS No. 644996-54-3) is a heterocyclic compound that belongs to the triazole family. Its unique structure incorporates multiple nitrogen atoms, which is characteristic of compounds with significant biological activity. This article aims to explore the biological activities associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound has been achieved through various methodologies that typically involve the cyclization of appropriate precursors. The synthetic routes often focus on modifying existing triazole structures to enhance their biological properties. In one study, the compound was synthesized via oxidative cyclization methods that allowed for the introduction of substituents at specific positions on the triazole ring .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antifungal activity against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermophyton. The minimum inhibitory concentrations (MICs) for these activities were reported in micromolar ranges .
Anticancer Properties
The compound's potential as an anticancer agent has garnered attention in recent studies. It has shown cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that certain derivatives exhibited IC50 values ranging from 5.8 to 44.3 µM against breast cancer cells (MCF-7 and MDA-MB-231), indicating a concentration-dependent activity that may be useful in cancer therapy .
The mechanism behind the biological activity of this compound is thought to involve interaction with key cellular targets such as enzymes and receptors involved in cell proliferation and apoptosis. Molecular modeling studies suggest that these compounds can bind effectively to protein targets implicated in cancer progression and microbial resistance .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antifungal Study : A study demonstrated that specific derivatives showed strong antifungal activity against a panel of pathogenic fungi with MIC values indicating effective inhibition at low concentrations .
- Cytotoxicity Assessment : In a comparative study involving various triazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound derivatives were found to outperform traditional chemotherapeutics like cisplatin and 5-fluorouracil in terms of potency and selectivity towards cancer cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
